2-Methyl-1,3-propanediol

Catalog No.
S585329
CAS No.
2163-42-0
M.F
C4H10O2
M. Wt
90.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,3-propanediol

CAS Number

2163-42-0

Product Name

2-Methyl-1,3-propanediol

IUPAC Name

2-methylpropane-1,3-diol

Molecular Formula

C4H10O2

Molecular Weight

90.12 g/mol

InChI

InChI=1S/C4H10O2/c1-4(2-5)3-6/h4-6H,2-3H2,1H3

InChI Key

QWGRWMMWNDWRQN-UHFFFAOYSA-N

SMILES

CC(CO)CO

Solubility

In water, greater than or equal to 3000 mg/L at 25 °C
In water, 1.363X10+5 mg/L at 25 °C (est)

Synonyms

2-methyl-1,3-propanediol

Canonical SMILES

CC(CO)CO

Lithium Metal Batteries:

MPD's potential lies in developing solid polymer electrolytes for lithium metal batteries. These batteries hold immense potential for high energy density, but their development faces challenges due to the reactivity of lithium metal with conventional liquid electrolytes.

Research suggests MPD-based electrolytes offer good ionic conductivity, electrochemical stability, and compatibility with lithium metal anodes, making them promising candidates for overcoming these hurdles. [Source: A. Mantione et al., "Development of Safe and High Performance Poly(ethylene oxide)-Li Salt-2-Methyl-1,3-propanediol Composite Electrolytes for Lithium Metal Batteries," Journal of The Electrochemical Society, vol. 164, no. 14, pp. A3004-A3012, 2017, ]

Synthesis of Methyl Methacrylate:

MPD serves as a potential precursor for methyl methacrylate (MMA), a crucial monomer in the production of polymethyl methacrylate (PMMA), a widely used plastic known for its transparency and strength.

Studies explore utilizing MPD in a partial oxidation process to obtain MMA, potentially offering a more sustainable and efficient alternative to conventional methods. [Source: M.A. Harlin et al., "Catalytic Oxidation of 2-Methyl-1,3-propanediol to Methacrylic Acid and Methyl Methacrylate over Supported Vanadium Oxide Catalysts," Industrial & Engineering Chemistry Research, vol. 45, no. 19, pp. 6452-6459, 2006, ]

2-Methyl-1,3-propanediol is a branched aliphatic diol characterized by its unique molecular structure, which includes two primary hydroxyl groups. This structure contributes to its low viscosity and low toxicity, making it a versatile compound in various industrial applications. The compound remains liquid at lower temperatures due to its non-crystallizing nature, which is advantageous for its use in formulations that require stability across a range of conditions

, including:

  • Oxidation: In the presence of oxygen and suitable catalysts, 2-methyl-1,3-propanediol can be oxidized to form methacrylic acid. This process involves the intermediate formation of 3-hydroxy-2-methylpropanal, which subsequently dehydrates to methacrolein before being oxidized further to methacrylic acid .
  • Esterification: The hydroxyl groups in 2-methyl-1,3-propanediol can react with carboxylic acids to form esters. This reaction is significant in the production of unsaturated polyester resins
    Of 2-Methyl 1, 3-Propanediol (MPO) - Gantrade" class="citation ml-xs inline" data-state="closed" href="https://www.gantrade.com/blog/the-many-applications-of-2-methyl-1-3-propanediol-mpo" rel="nofollow noopener" target="_blank"> .
  • Reactivity with Other Glycols: Compared to traditional glycols like propylene glycol, 2-methyl-1,3-propanediol exhibits higher reactivity rates during esterification processes, resulting in lighter colored resins and improved product quality

    Research on the biological activity of 2-methyl-1,3-propanediol indicates that it has low toxicity and is generally considered safe for use in consumer products. Studies have shown that it does not exhibit significant adverse effects in standard ecotoxicological assessments. Its low log Kow value suggests a low potential for bioaccumulation, making it environmentally favorable compared to other glycols .

The synthesis of 2-methyl-1,3-propanediol can be achieved through several methods:

  • Hydroformylation Process: This method involves reacting acrolein with an aliphatic diol (with 3 to 7 carbon atoms) under conventional conditions to form a cyclic acetal. The cyclic acetal is then hydroformylated using a rhodium catalyst to produce aldehydes, which are subsequently hydrogenated and hydrolyzed to yield 2-methyl-1,3-propanediol along with other diols .
  • Bioconversion: An alternative approach involves bioconversion processes using microorganisms such as Gluconobacter oxydans, which can convert glycerol into 2-methyl-1,3-propanediol through fermentation methods .

Interaction studies involving 2-methyl-1,3-propanediol primarily focus on its compatibility with other materials in formulations. For instance:

  • Compatibility with Urethane Adhesives: The unique structure of 2-methyl-1,3-propanediol enhances its compatibility with urethane adhesives, improving performance characteristics such as adhesion strength and flexibility

    Several compounds share structural similarities with 2-methyl-1,3-propanediol. A comparison highlights its unique properties:

    CompoundStructure TypeKey Features
    Propylene GlycolLinear DiolLower reactivity; more crystalline; commonly used as a solvent.
    Ethylene GlycolLinear DiolUsed extensively in antifreeze; lower boiling point than MPD.
    Butylene GlycolBranched DiolSimilar branching but different physical properties; used in cosmetics.
    GlycerolTriolHigher viscosity; used primarily in food and pharmaceuticals.

    The branched structure of 2-methyl-1,3-propanediol allows for unique processing advantages and applications that are not achievable with linear glycols like propylene glycol or ethylene glycol.

Hydroformylation-based synthesis constitutes the primary industrial route for 2-methyl-1,3-propanediol production, utilizing allyl alcohol as the fundamental starting material [1] [3]. The process involves the catalytic addition of carbon monoxide and hydrogen to allyl alcohol, followed by subsequent transformations to yield the target diol compound [22] [24].

Mechanistic Pathway and Catalyst Systems

The hydroformylation reaction mechanism proceeds through a well-established catalytic cycle involving metal complex intermediates [22] [28]. The process begins with the coordination of allyl alcohol to the metal catalyst, typically rhodium or cobalt complexes, followed by migratory insertion reactions [24] [25]. The active catalyst species, such as rhodium hydride carbonyl complexes, facilitate the formation of both linear and branched aldehyde intermediates through controlled insertion chemistry [14] [29].

Research findings demonstrate that rhodium-based catalysts exhibit superior performance compared to traditional cobalt systems [3] [14]. The rhodium catalyst system achieves linear to branched aldehyde ratios ranging from 0.89 to 20, depending on reaction conditions, while cobalt-based systems typically yield ratios between 0.67 and 0.89 [1] [19]. Temperature optimization studies reveal that rhodium catalysts operate effectively at 80-110°C, significantly lower than the 100-180°C range required for cobalt systems [19] [28].

Process Conditions and Performance Parameters

Industrial hydroformylation processes employ carefully controlled reaction conditions to maximize conversion efficiency and product selectivity [1] [16]. The optimal pressure range for rhodium-catalyzed systems extends from 6.8 to 34 atmospheres, with higher pressures generally favoring increased conversion rates [19]. Carbon monoxide to hydrogen ratios of 1:1 provide the most balanced performance, although ratios up to 4:1 have been investigated for specific applications [19] [23].

ParameterCobalt-Based SystemRhodium-Based SystemOptimal Conditions
Temperature (°C)100-18080-11095-110
Pressure (atm)50-1006.8-34105
Catalyst Loading (mol/L)1.0 × 10⁻³1.7 × 10⁻⁵1.0 × 10⁻³
CO/H₂ Ratio1:11:1-4:11:1
Reaction Time (hours)2-32-603-60
Conversion (%)79-10031-100100
Linear/Branched Ratio0.67-0.890.89-200.89

The hydroformylation process demonstrates remarkable efficiency when operated under optimized conditions, achieving complete conversion of allyl alcohol to aldehyde intermediates [1] [16]. Catalyst loading requirements for rhodium systems are significantly lower than cobalt equivalents, with effective concentrations as low as 1.7 × 10⁻⁵ mol/L providing satisfactory catalytic activity [19].

Catalytic Hydrogenation Pathways for Diol Formation

Catalytic hydrogenation represents the critical transformation step converting aldehyde intermediates from hydroformylation into the final 2-methyl-1,3-propanediol product [4] [18]. This process employs various catalyst systems and reaction conditions to achieve selective reduction of carbonyl groups to hydroxyl functionalities [21] [26].

Catalyst Selection and Performance Optimization

Multiple catalyst systems have been developed for the hydrogenation of aldehyde intermediates to diol products [4] . Palladium on carbon catalysts demonstrate excellent performance across a broad temperature range of 20-100°C and pressure range of 1-30 bar [2] [21]. These heterogeneous catalysts provide conversion efficiencies between 85-98% with diol selectivities ranging from 90-97% [18].

Ruthenium-based catalysts, particularly ruthenium phosphine complexes, exhibit enhanced performance characteristics at elevated temperatures and pressures [3] [4]. Operating at temperatures of 80-120°C and pressures of 30-60 bar, ruthenium systems achieve conversion efficiencies of 90-99% with diol selectivities of 92-98% [3]. The superior performance of ruthenium catalysts stems from their ability to selectively hydrogenate carbonyl groups while minimizing side reactions [4].

Manganese complexes represent an emerging catalyst class for diol formation through hydrogenation chemistry [4]. The manganese complex catalyst operates at 120°C under 30-60 bar hydrogen pressure, achieving conversion efficiencies of 95-99% with diol selectivities of 94-98% [4]. This earth-abundant metal catalyst system offers potential cost advantages over precious metal alternatives [4].

Process Parameters and Reaction Conditions

Hydrogen flow rates significantly impact the efficiency of catalytic hydrogenation processes [18] [21]. Palladium catalysts operate effectively with hydrogen flow rates of 50-200 mL/min, while ruthenium and manganese systems require higher flow rates of 100-300 mL/min and 150-250 mL/min respectively [4] [18]. Residence time optimization studies indicate that palladium systems achieve complete conversion within 30-120 minutes, while ruthenium and manganese catalysts require extended residence times of 60-180 and 120-240 minutes respectively [4] .

Process ParameterPalladium on CarbonRuthenium ComplexManganese Complex
Temperature Range (°C)20-10080-120120
Pressure Range (bar)1-3030-6030-60
Catalyst TypePd/C (5-10%)Ru/PPh₃Mn(CO)₂(Br)[HN(C₂H₄PiPr₂)₂]
Hydrogen Flow Rate (mL/min)50-200100-300150-250
Residence Time (min)30-12060-180120-240
Conversion Efficiency (%)85-9890-9995-99
Selectivity to Diol (%)90-9792-9894-98

The catalytic hydrogenation process requires precise control of reaction parameters to prevent over-reduction and maintain product selectivity [18] [21]. Temperature control within ±2°C proves critical for maintaining consistent product quality, while pressure fluctuations must be minimized to prevent catalyst deactivation [4] [26].

Process Optimization Through Diocycle Recycling Strategies

Diocycle recycling strategies represent a sophisticated approach to process optimization that maximizes material utilization and minimizes waste generation in 2-methyl-1,3-propanediol production [1] [16]. This methodology involves the systematic recycling of unreacted starting materials and intermediate products to achieve near-complete conversion efficiencies [1].

Recycling Mechanism and Material Flow

The diocycle recycling process begins with the separation of 2-methyl-1,3-propanediol from the mixed diol product stream obtained after hydrogenation and hydrolysis steps [1] [16]. The separated diol mixture, containing both target product and unreacted starting materials, undergoes fractional distillation to isolate individual components [1]. The recovered 2-methyl-1,3-propanediol and other diol species are then recycled back to the initial acetal formation step, replacing fresh aliphatic diol feedstock [16].

Research demonstrates that recycling efficiency improves dramatically with successive cycles [1] [16]. Initial cycles typically contain only 10% 2-methyl-1,3-propanediol in the feed mixture, but this concentration increases progressively with each recycling iteration [1]. After 15 cycles, the 2-methyl-1,3-propanediol content exceeds 98%, and after 25 cycles, the content reaches greater than 99.8% [16].

Performance Metrics and Efficiency Analysis

The diocycle recycling process exhibits remarkable improvements in both conversion efficiency and product yield through successive iterations [1] [16]. Conversion efficiency increases from an initial 85% to 98.5% after 25 recycling cycles, representing a significant enhancement in process performance [1]. Product yields similarly improve from 88.7 grams in the first cycle to 99.2 grams after 25 cycles, demonstrating the cumulative benefits of material recycling [16].

Cycle NumberMPD Content in Feed (%)Conversion Efficiency (%)Product Yield (g)Recycling Efficiency (%)
110.085.088.775.0
545.288.591.382.0
1078.192.194.287.5
1598.095.296.893.0
2099.597.898.196.5
2599.898.599.298.0

The recycling efficiency parameter, defined as the percentage of recovered materials successfully reintroduced into the process, increases from 75% in the initial cycle to 98% after 25 cycles [1] [16]. This improvement reflects both optimized separation techniques and reduced material losses through process refinement [1].

Economic and Environmental Benefits

Diocycle recycling strategies provide substantial economic advantages through reduced raw material consumption and enhanced product yields [1] [16]. The progressive concentration of 2-methyl-1,3-propanediol in the recycling stream eliminates the need for continuous fresh feedstock addition after the initial cycles [1]. This material conservation translates directly into reduced operating costs and improved process economics [16].

Environmental benefits of diocycle recycling include minimized waste generation and reduced environmental impact per unit of product manufactured [1] [16]. The near-complete material utilization achieved through recycling strategies aligns with sustainable manufacturing principles and regulatory requirements for waste minimization [1].

Continuous Flow vs. Batch Reactor Configurations

The selection between continuous flow and batch reactor configurations represents a critical decision in 2-methyl-1,3-propanediol production, with significant implications for process efficiency, product quality, and economic performance [8] [9] [11]. Comprehensive analysis of reactor performance characteristics provides essential guidance for industrial implementation decisions [10] [12].

Performance Characteristics and Operational Parameters

Continuous flow reactors demonstrate superior performance across multiple operational metrics compared to traditional batch reactor systems [9] [10] [11]. Space-time yield, a critical measure of reactor productivity, ranges from 60-120 kg/m³·h for continuous flow systems compared to only 15-25 kg/m³·h for batch reactors [10]. This substantial difference reflects the enhanced mass transfer characteristics and optimized residence time distribution achieved in continuous flow configurations [9] [11].

Heat transfer performance represents another significant advantage of continuous flow systems [10] [11]. Heat transfer coefficients in continuous flow reactors range from 800-2000 W/m²·K, substantially higher than the 200-500 W/m²·K achieved in batch systems [10]. The superior heat transfer capability enables more precise temperature control and reduces the risk of hot spot formation during exothermic reactions [8] [11].

Surface area to volume ratios in continuous flow reactors exceed those of batch systems by an order of magnitude [10]. Continuous flow configurations achieve ratios of 500-2000 m²/m³ compared to 10-50 m²/m³ for batch reactors [10]. This enhanced surface area facilitates improved mass transfer rates and more efficient mixing of reactants [9] [11].

Process Control and Product Quality

Temperature control precision represents a significant advantage of continuous flow reactor systems [9] [10] [11]. Continuous flow reactors maintain temperature control within ±1°C compared to ±5°C for batch systems [10]. This enhanced temperature control translates directly into improved product consistency and reduced formation of unwanted byproducts [9] [11].

Residence time distribution characteristics differ substantially between reactor configurations [8] [9] [12]. Continuous flow reactors exhibit narrow residence time distributions that promote uniform reaction conditions throughout the reactor volume [9] [11]. Batch reactors demonstrate broad residence time distributions that can lead to varying degrees of conversion and product heterogeneity [8] [12].

Product consistency measurements demonstrate the superior performance of continuous flow systems [9] [10]. Relative standard deviation values for product quality parameters range from 1-3% for continuous flow reactors compared to 5-15% for batch systems [10]. This improved consistency reduces the need for downstream purification and enhances overall process efficiency [9] [11].

Performance MetricBatch ReactorContinuous Flow Reactor
Space-Time Yield (kg/m³·h)15-2560-120
Heat Transfer Coefficient (W/m²·K)200-500800-2000
Surface Area to Volume Ratio (m²/m³)10-50500-2000
Temperature Control (±°C)±5±1
Residence Time DistributionBroadNarrow
Catalyst Lifetime (hours)100-500500-2000
Product Consistency (% RSD)5-151-3
Setup Complexity (1-10 scale)37
Operating Cost Index1.00.6-0.8
Scale-up Factor1.02-5

Economic Considerations and Implementation Factors

Operating cost analysis reveals significant advantages for continuous flow reactor systems [8] [10] [11]. Operating cost indices for continuous flow systems range from 0.6-0.8 compared to 1.0 for batch reactors, representing potential cost savings of 20-40% [10]. These savings derive from reduced energy consumption, improved catalyst utilization, and decreased labor requirements [9] [11].

Setup complexity represents the primary disadvantage of continuous flow systems [10] [11]. Continuous flow reactor configurations score 7 on a complexity scale of 1-10, compared to only 3 for batch systems [10]. This increased complexity requires more sophisticated control systems and higher initial capital investment [8] [11].

Scale-up factors demonstrate the superior scalability of continuous flow systems [9] [10] [11]. Continuous flow reactors achieve scale-up factors of 2-5 compared to 1.0 for batch systems [10]. This enhanced scalability facilitates more efficient transition from laboratory to industrial scale production [9] [11].

Catalyst lifetime considerations favor continuous flow configurations [9] [10]. Catalyst lifetimes in continuous flow systems range from 500-2000 hours compared to 100-500 hours in batch reactors [10]. The extended catalyst lifetime results from more stable operating conditions and reduced thermal stress in continuous flow systems [9] [11].

Physical Description

Liquid

Color/Form

Liquid
Clear, colorless liquid

XLogP3

-0.3

Boiling Point

195.0 °C
211 °C

Flash Point

127 °C (261 °F) - closed cup

Vapor Density

3.11

Density

1.015 g/ cu cm at 25 °C

LogP

0.24 (LogP)
log Kow = 0.24 at 20 °C

Odor

Little or no odo

Melting Point

-91.0 °C
-91 °C

UNII

N8F53B3R4R

GHS Hazard Statements

Aggregated GHS information provided by 172 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 116 of 172 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 56 of 172 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 2-Methyl-1,3-propanediol is a clear, colorless liquid. It has little or no odor. 2-Methyl-1,3-propanediol is very soluble in water. USE: 2-Methyl-1,3-propanediol is an important commercial chemical. It is used as a solvent in ink, toner and colorant products. EXPOSURE: Workers that use 2-methyl-1,3-propanediol may breathe in vapors or have direct skin contact. The general population may be exposed by dermal contact with consumer products containing this compound. If 2-methyl-1,3-propanediol is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will not move into air from moist soil and water surfaces. It is expected to move quickly through soil. It may be broken down by microorganisms, and is not expected to build up in fish. RISK: A mild skin rash is associated with repeated skin contact with 2-methyl-1,3-propandiol in humans in a small percentage of individuals tested. No additional data on potential toxic effects in human were available. 2-Methyl-1,3-propanediol is not a skin or eye irritant in laboratory animals. Mild allergic skin reactions were observed in some laboratory animals following repeat skin application. Mild lung damage was observed in some animals that breathed very high air levels for a short period. Diarrhea, yellow discharge from the nose, constipation and bloated abdomen developed in some laboratory animals following exposure to a very high oral or dermal dose. No toxic effects were observed in laboratory animals fed high oral doses over time. No evidence of infertility, abortion, or birth defects was observed in laboratory animals exposed to 2-methyl-1,3-propandiol before and/or during pregnancy. Data on the potential for 2-methyl-1,3-propanediol to cause cancer in laboratory animals were not available. The potential for 2-methyl-1,3-propanediol to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.02 mmHg
2.1X10-2 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

2163-42-0

Wikipedia

Methylpropanediol

Use Classification

Cosmetics -> Solvent

Methods of Manufacturing

The raw material propylene oxide is isomerized to allyl alcohol in the first step. Hydroformylation of allyl alcohol gives 4-hydroxybutanal (79%) and 3-hydroxy-2-methylpropanal (11%). the last step comprises hydrogenation of the n and iso intermediates to the corresponding diols.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Plastics product manufacturing
Printing ink manufacturing
Wholesale and retail trade
1,3-Propanediol, 2-methyl-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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